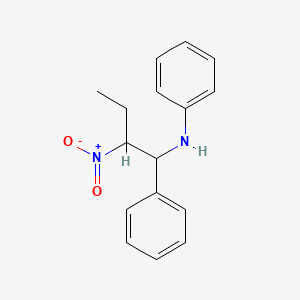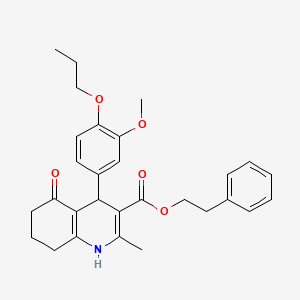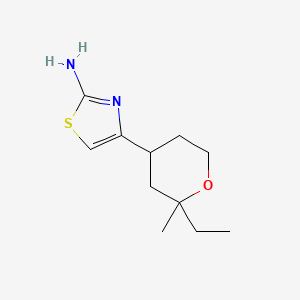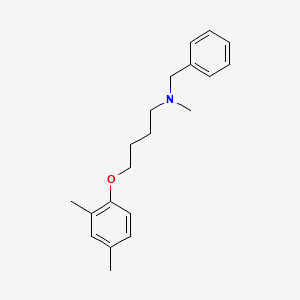
N-(2-nitro-1-phenylbutyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitro-1-phenylbutyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a butyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitro-1-phenylbutyl)aniline typically involves the nitration of a suitable precursor followed by a series of reduction and substitution reactions. One common method involves the nitration of 1-phenylbutane to introduce the nitro group, followed by the reaction with aniline under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-nitro-1-phenylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as Zn, Sn, or Fe with HCl.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like zinc dust (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2-amino-1-phenylbutyl)aniline.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
N-(2-nitro-1-phenylbutyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-nitro-1-phenylbutyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
- N-(2-nitro-1-phenylethyl)aniline
- N-(2-nitro-1-phenylpropyl)aniline
- N-(2-nitro-1-phenylbutyl)amine
Comparison: N-(2-nitro-1-phenylbutyl)aniline is unique due to its specific structural features, such as the length of the butyl chain and the position of the nitro group.
Propriétés
IUPAC Name |
N-(2-nitro-1-phenylbutyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(18(19)20)16(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADNUIDLCNSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5244691.png)
![(5E)-1-(3-Fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5244698.png)
![N-[3-(4-methylphenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5244705.png)
![2-amino-7-hydroxy-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5244712.png)
![2-[4-cyclobutyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5244719.png)
![ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5244728.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5244757.png)
![11-[(4-Methoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B5244758.png)
![N-(3,3-diphenylpropyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5244763.png)

![N-allyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5244785.png)
